molecular formula C14H16N2O4S B14162113 3,3'-Sulfonylbis(6-methoxyaniline) CAS No. 3950-59-2

3,3'-Sulfonylbis(6-methoxyaniline)

Cat. No.: B14162113
CAS No.: 3950-59-2
M. Wt: 308.35 g/mol
InChI Key: BZBZZEGZMGWAKL-UHFFFAOYSA-N
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Description

3,3'-Sulfonylbis(6-methoxyaniline) is an aromatic sulfonamide derivative characterized by a central sulfonyl (-SO₂-) group bridging two 6-methoxyaniline moieties. Its molecular formula is C₁₄H₁₆N₂O₄S, with methoxy (-OCH₃) substituents at the 6-position of each aniline ring. This compound is primarily utilized as an intermediate in pharmaceutical and polymer synthesis due to its reactive amine groups and sulfonyl linkage, which enable further functionalization .

Properties

CAS No.

3950-59-2

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

5-(3-amino-4-methoxyphenyl)sulfonyl-2-methoxyaniline

InChI

InChI=1S/C14H16N2O4S/c1-19-13-5-3-9(7-11(13)15)21(17,18)10-4-6-14(20-2)12(16)8-10/h3-8H,15-16H2,1-2H3

InChI Key

BZBZZEGZMGWAKL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Sulfonylbis(6-methoxyaniline) typically involves the reaction of 3-methoxyaniline with a sulfonyl chloride derivative. One common method is the palladium-catalyzed C–N coupling reaction between 3,3’-sulfonylbis(bromobenzene) and 3-methoxyaniline in the presence of palladium acetate and toluene as a solvent .

Industrial Production Methods

Industrial production methods for 3,3’-Sulfonylbis(6-methoxyaniline) often involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3,3’-Sulfonylbis(6-methoxyaniline) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium or copper and suitable ligands.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

3,3’-Sulfonylbis(6-methoxyaniline) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for various functional materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3’-Sulfonylbis(6-methoxyaniline) involves its interaction with molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the aromatic rings. This can affect the compound’s binding to enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key analogs include:

  • 4,4'-Sulfonylbis(2,6-dichloroaniline) (CAS 62532-21-2): Features chlorine substituents at the 2,6-positions of the aniline rings (Formula: C₁₂H₈Cl₄N₂O₂S ) .
  • 4,4'-Sulfonyldianiline (CAS 80-08-0): Unsubstituted aniline rings (Formula: C₁₂H₁₂N₂O₂S ), widely used in polyimide and epoxy resin production.
  • 3,3’-(4,4’-Sulfonylbis(4,1-phenylene)bis(azanediyl))dipropanenitrile : A nitrile-functionalized derivative synthesized via DMF-mediated reactions ().

Physicochemical Properties

Compound CAS Substituents Melting Point* Solubility* Reactivity*
3,3'-Sulfonylbis(6-methoxyaniline) N/A 6-OCH₃ Not reported Moderate in DMF High (amine reactivity)
4,4'-Sulfonylbis(2,6-dichloroaniline) 62532-21-2 2,6-Cl Not reported Low in water Electron-withdrawing Cl enhances stability
4,4'-Sulfonyldianiline 80-08-0 None 175–177°C High in DMSO Base for high-performance polymers

*Data inferred from analogous synthesis or regulatory databases .

Research Findings and Data Gaps

  • Synthesis : highlights DMF and NH₄Cl as critical for synthesizing sulfonylbis intermediates, though yields and purity for 3,3'-Sulfonylbis(6-methoxyaniline) remain unreported .
  • Regulatory Insights: Cross-referencing databases () is essential to address nomenclature inconsistencies and ensure safe handling .
  • Commercial Specifications : 4,4'-Sulfonylbis(2,6-dichloroaniline) is marketed with ISO certification, suggesting stringent quality control absent in methoxy analogs .

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